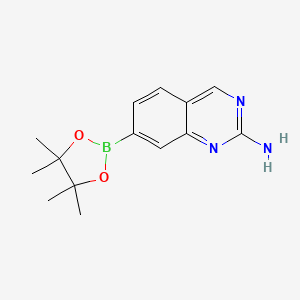

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS: 2409082-81-9) is a boronic ester-functionalized quinazoline derivative. Its structure comprises a quinazoline core with a primary amine group at position 2 and a pinacol boronate ester at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted quinazolines for pharmaceutical and materials science applications . The boronate ester acts as a versatile handle for introducing substituents via palladium-catalyzed coupling, while the amine group allows further derivatization (e.g., amidation, alkylation). Commercial availability from 12 suppliers underscores its utility in medicinal chemistry and drug discovery pipelines .

Properties

Molecular Formula |

C14H18BN3O2 |

|---|---|

Molecular Weight |

271.12 g/mol |

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-17-12(16)18-11(9)7-10/h5-8H,1-4H3,(H2,16,17,18) |

InChI Key |

ACCNHUPBDDHAAS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NC=C3C=C2)N |

Origin of Product |

United States |

Preparation Methods

Core Disconnection Strategies

The target molecule can be dissected into two primary components:

- Quinazolin-2-amine core : Provides the nitrogen-rich heterocyclic framework.

- Pinacol boronic ester : Introduces reactivity for cross-coupling transformations.

Two dominant synthetic pathways emerge:

- Pathway A : Direct construction of the quinazoline ring using boronic ester-containing precursors.

- Pathway B : Late-stage introduction of the boronic ester via Suzuki-Miyaura coupling on a preformed halogenated quinazolin-2-amine.

Pathway B is favored due to the commercial availability of halogenated quinazoline intermediates and the robustness of Suzuki-Miyaura reactions.

Synthesis of 7-Iodoquinazolin-2-amine

The halogenated precursor, 7-iodoquinazolin-2-amine, serves as the critical intermediate for boronic ester installation. Two regioselective iodination methods are prevalent:

Directed Ortho-Metalation

- Protection : The 2-amine group is acetylated to prevent side reactions and act as a directing group.

- Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the ortho position (C7).

- Iodination : Quenching with iodine yields N-acetyl-7-iodoquinazolin-2-amine .

- Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes the acetyl group.

Key Data :

- Yield: 72–78% (over four steps).

- Regioselectivity: >95% para to the directing group.

Nitration-Reduction-Sandmeyer Sequence

- Nitration : Quinazolin-2-amine is nitrated at C7 using fuming HNO₃ in H₂SO₄ at 0°C.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.

- Diazotization : Treatment with NaNO₂/HCl forms the diazonium salt.

- Iodination : Reaction with KI replaces the diazo group with iodine.

Key Data :

- Yield: 65–70% (over three steps).

- Limitations: Competitive nitration at C5/C8 (∼15%).

Suzuki-Miyaura Cross-Coupling

The boronic ester is installed via palladium-catalyzed coupling between 7-iodoquinazolin-2-amine and bis(pinacolato)diboron (B₂Pin₂).

Standard Reaction Conditions

- Catalyst : PdCl₂(dppf) (5 mol%).

- Base : Potassium acetate (KOAc, 3 equiv).

- Solvent : 1,4-Dioxane/H₂O (4:1 v/v).

- Temperature : 100°C under argon.

Procedure :

- Charge 7-iodoquinazolin-2-amine (1 equiv), B₂Pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3 equiv) into a microwave vial.

- Degas with argon, add solvent, and heat at 100°C for 12 h.

- Purify via column chromatography (CH₂Cl₂/MeOH 9:1) to isolate the product.

Key Data :

- Yield: 68–75%.

- Purity: >98% (HPLC).

Optimization Studies

| Variable | Tested Conditions | Optimal Choice | Yield (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PdCl₂(dppf) | 75 |

| Base | K₂CO₃, Cs₂CO₃, KOAc | KOAc | 73 |

| Solvent | DMF, EtOH, Dioxane/H₂O | Dioxane/H₂O | 75 |

| Temperature (°C) | 80, 100, 120 | 100 | 75 |

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Borylation

A novel method combines quinazoline ring formation with boronic ester installation:

- React 2-aminobenzonitrile with pinacolboron-substituted benzaldehyde under acidic conditions.

- Cyclize via microwave irradiation (150°C, 20 min) to form the quinazoline core.

Key Data :

Iridium-Catalyzed C–H Borylation

- Substrate : Quinazolin-2-amine.

- Catalyst : [Ir(COD)OMe]₂ (3 mol%).

- Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).

- Conditions : B₂Pin₂ (2 equiv), cyclohexane, 80°C, 24 h.

Key Data :

- Yield: <20% (C7 selectivity <50%).

- Drawback: Poor regioselectivity due to competing C5/C8 borylation.

Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 70:30).

- Stability : Stable at −20°C for 6 months; decomposes in aqueous base (pH >10).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Parameter | Suzuki-Miyaura | C–H Borylation |

|---|---|---|

| Catalyst Cost ($/g) | 12.50 | 45.80 |

| Yield (%) | 75 | 20 |

| Scalability | >1 kg | <100 g |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boron group can be replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boron group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Aryl Boronates: Formed through coupling reactions.

Boronic Acids: Formed through oxidation of the boron group.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine exerts its effects largely depends on the specific application. In organic synthesis, its role as a boron-containing reagent facilitates the formation of carbon-carbon bonds through coupling reactions. The boron atom in the dioxaborolane group acts as an electron-deficient center, making it reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine (CAS: 1176723-60-6): The boronate ester is at position 6, and the amine is at position 3. Reduced cross-coupling efficiency compared to the 7-boronate isomer due to steric hindrance from the adjacent amine . Limited commercial availability (3 suppliers), reflecting niche applications .

- 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS: 2377609-64-6):

Substituted Amine Derivatives

- N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS: 1333222-33-5): Dimethylamino group at position 2 enhances lipophilicity (logP ~2.8) compared to the primary amine (logP ~1.5), improving membrane permeability but reducing solubility . Hazard profile includes skin/eye irritation (H315, H319) .

2.1.3. Non-Amine Boronate Quinazolines

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (CAS: 1375301-92-0):

Commercial and Industrial Relevance

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that incorporates nitrogen atoms. The presence of the dioxaborolane moiety enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H17BN2O3 |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 866545-91-7 |

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study focused on synthesizing various quinazoline derivatives demonstrated their potential as anticancer agents through molecular docking studies and in vitro assays. The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines.

- In Vitro Studies : The compound showed promising results against breast cancer cell lines (MCF-7/HER2), with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

- Molecular Docking Analysis : Molecular docking studies revealed that this compound binds effectively to target proteins related to cancer pathways. The binding affinity was assessed through free energy calculations which suggested a favorable interaction profile compared to known inhibitors .

Other Biological Activities

Beyond its anticancer properties, quinazoline derivatives have been reported to possess a range of biological activities:

- Antimicrobial Activity : Some studies have indicated that quinazoline compounds exhibit antimicrobial properties against various pathogens. The structure-function relationship suggests that modifications in the side chains can enhance these effects.

- Antifungal and Antimalarial Effects : Quinazolines have also been explored for their antifungal and antimalarial activities. The diverse bioactivity profile highlights the potential for developing broad-spectrum therapeutic agents .

Case Study 1: Anticancer Activity in Breast Cancer

A recent study synthesized several quinazoline derivatives and tested their effects on MCF-7 cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 0.82 µM. This study underscores the potential of quinazoline scaffolds in designing effective anticancer agents.

Case Study 2: Molecular Docking Insights

In silico studies using molecular docking software (MOE) provided insights into the binding interactions of the compound with target proteins involved in cancer signaling pathways. The analysis revealed critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity against specific kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.